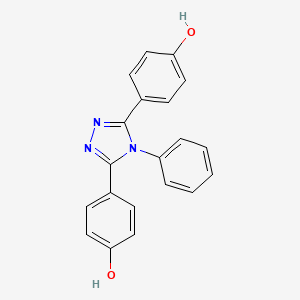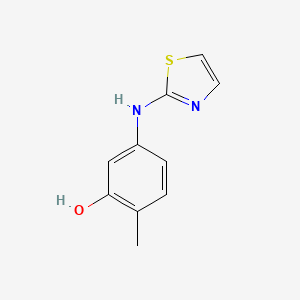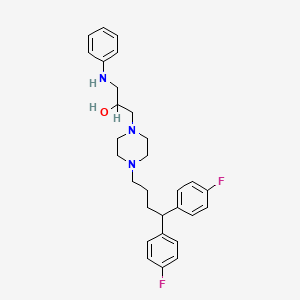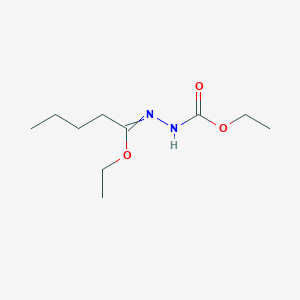
ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate
Descripción general
Descripción
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with pentanal under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: Produces corresponding oxides and carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted hydrazones depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1E)-N-ethoxycarbonylpentanehydrazonate: A geometric isomer with different spatial arrangement.
Methyl (1Z)-N-ethoxycarbonylpentanehydrazonate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (1Z)-N-methoxycarbonylpentanehydrazonate: Similar structure but with a methoxycarbonyl group.
Uniqueness
This compound is unique due to its specific geometric configuration (1Z) and the presence of the ethoxycarbonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
ethyl N-ethoxycarbonylpentanehydrazonate |
InChI |
InChI=1S/C10H20N2O3/c1-4-7-8-9(14-5-2)11-12-10(13)15-6-3/h4-8H2,1-3H3,(H,12,13) |
Clave InChI |
DCABISQJBAGJAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NNC(=O)OCC)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
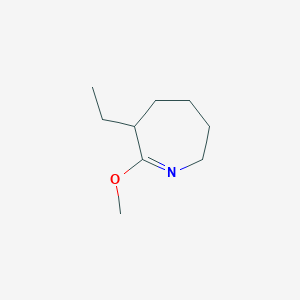
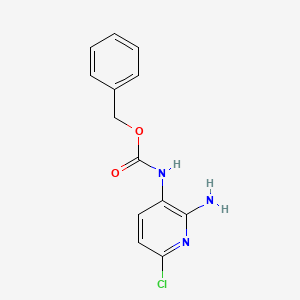


![3-Bromo-4-methylbenzo[d]isothiazole](/img/structure/B8521342.png)
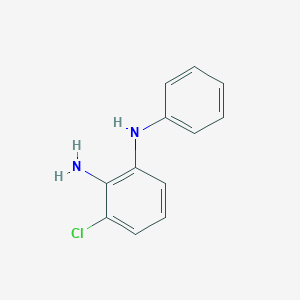
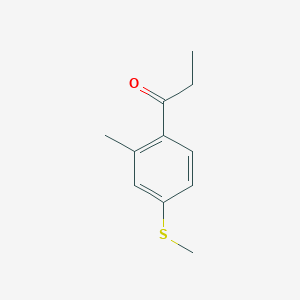
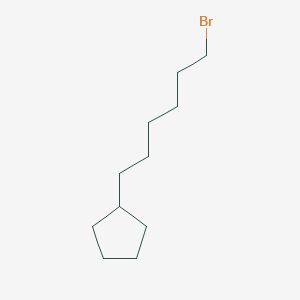
![2-{3-[(2-Aminoethyl)amino]-2-hydroxypropoxy}benzamide](/img/structure/B8521361.png)
![N-[4-iodo-1H-indazol-3-yl]butanamide](/img/structure/B8521369.png)

